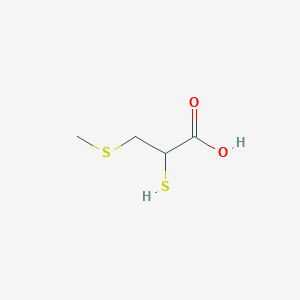
3-(Methylsulfanyl)-2-sulfanylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methylsulfanyl)-2-sulfanylpropanoic acid is an organic compound characterized by the presence of both a methylsulfanyl group and a sulfanyl group attached to a propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-2-sulfanylpropanoic acid typically involves the introduction of the methylsulfanyl and sulfanyl groups onto a propanoic acid backbone. One common method involves the reaction of a suitable propanoic acid derivative with methylsulfanyl and sulfanyl reagents under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process is scaled up to accommodate larger quantities, and additional steps may be included to purify the product and ensure consistency in quality.
化学反应分析
Types of Reactions
3-(Methylsulfanyl)-2-sulfanylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The methylsulfanyl and sulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include sulfinyl and sulfonyl derivatives, reduced thiol compounds, and substituted propanoic acid derivatives.
科学研究应用
3-(Methylsulfanyl)-2-sulfanylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique functional groups make it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(Methylsulfanyl)-2-sulfanylpropanoic acid involves its interaction with molecular targets through its functional groups. The methylsulfanyl and sulfanyl groups can form bonds with various biological molecules, influencing their activity and function. These interactions can affect metabolic pathways and enzyme activities, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
3-(Methylsulfanyl)propanal: Similar structure but with an aldehyde group instead of a carboxylic acid.
3-(Methylsulfinyl)propanoic acid: Contains a sulfinyl group instead of a sulfanyl group.
3-(Methylsulfonyl)propanoic acid: Contains a sulfonyl group instead of a sulfanyl group.
Uniqueness
3-(Methylsulfanyl)-2-sulfanylpropanoic acid is unique due to the presence of both methylsulfanyl and sulfanyl groups on the same propanoic acid backbone
属性
CAS 编号 |
828936-72-7 |
|---|---|
分子式 |
C4H8O2S2 |
分子量 |
152.2 g/mol |
IUPAC 名称 |
3-methylsulfanyl-2-sulfanylpropanoic acid |
InChI |
InChI=1S/C4H8O2S2/c1-8-2-3(7)4(5)6/h3,7H,2H2,1H3,(H,5,6) |
InChI 键 |
OWULYSIKJAVSQP-UHFFFAOYSA-N |
规范 SMILES |
CSCC(C(=O)O)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzenemethanamine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14207855.png)
![Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)-](/img/structure/B14207857.png)
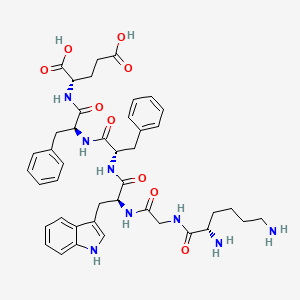
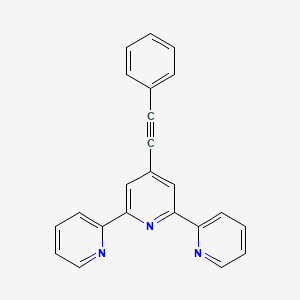
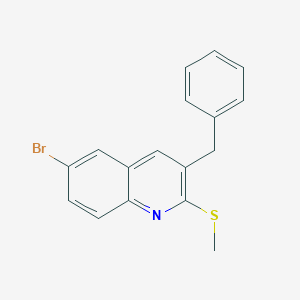
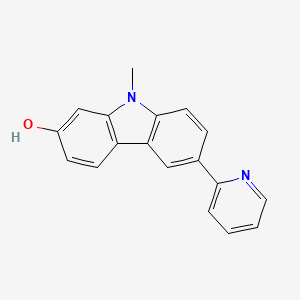
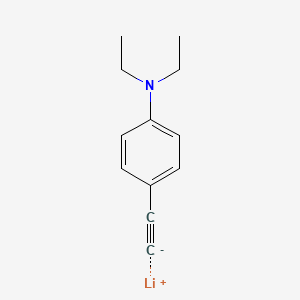
![Phosphonic dichloride, [2-(dichloromethylene)cyclohexyl]-](/img/structure/B14207897.png)
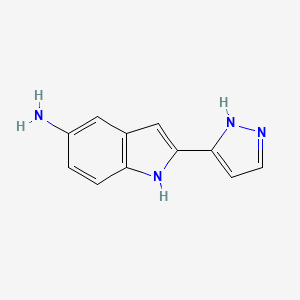
![4,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,3-dithiolane](/img/structure/B14207909.png)
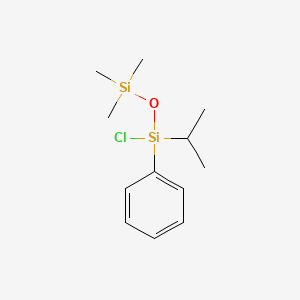
![1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione](/img/structure/B14207916.png)
![2-[Chloro(2,5-difluorophenyl)methyl]-3-methylpyridine](/img/structure/B14207923.png)
